6,7-Difluoro-2,2,4-trimethyl-1H-quinoline
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Overview
Description
6,7-Difluoro-2,2,4-trimethyl-1H-quinoline: is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-2,2,4-trimethyl-1H-quinoline typically involves the fluorination of a quinoline precursor. One common method is the reaction of 6,7-difluoroquinoline with 2,2,4-trimethylpentane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced catalytic systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Difluoro-2,2,4-trimethyl-1H-quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2,2,4-trimethyl-1H-quinoline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6,7-Difluoroquinoline: Lacks the trimethyl groups, making it less hydrophobic.
2,2,4-Trimethylquinoline: Lacks the fluorine atoms, resulting in different biological activity.
6,7-Difluoro-4-hydroxyquinoline: Contains a hydroxyl group, which can alter its reactivity and biological properties.
Uniqueness: 6,7-Difluoro-2,2,4-trimethyl-1H-quinoline is unique due to the presence of both fluorine atoms and trimethyl groups. This combination enhances its stability, lipophilicity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6,7-difluoro-2,2,4-trimethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c1-7-6-12(2,3)15-11-5-10(14)9(13)4-8(7)11/h4-6,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGGUZZECNUHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)F)F)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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